![molecular formula C13H13NO4S B3821094 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid](/img/structure/B3821094.png)
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Overview
Description
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid (PTDA) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. PTDA is a cyclic amino acid derivative that is structurally similar to glutamate, a neurotransmitter in the central nervous system. PTDA has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is not fully understood, but it is thought to act as a modulator of glutamatergic neurotransmission. This compound has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, and to inhibit the release of glutamate. This may contribute to its neuroprotective effects, as excessive glutamate release is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize using established methods. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and absorption in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Scientific Research Applications
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. This compound has also been investigated for its potential use in the treatment of epilepsy, anxiety, and depression. In addition, this compound has been studied for its potential use in the treatment of cancer and as an antibacterial agent.
properties
IUPAC Name |
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-12(16)10-7-19-11(13(17)18)6-9(14-10)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDHDGTMZDLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(N=C1C2=CC=CC=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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